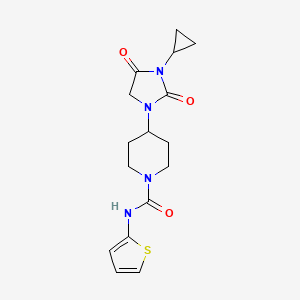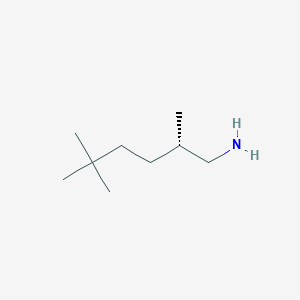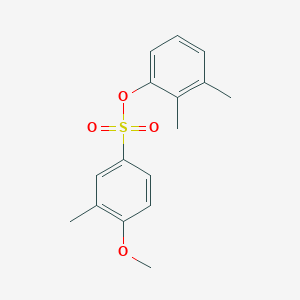
2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate is a versatile chemical compound with the molecular formula C16H18O4S and a molecular weight of 306.37 g/mol . This compound is used extensively in scientific research due to its unique properties, making it valuable in various fields such as pharmaceuticals, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate typically involves the sulfonation of 2,3-dimethylphenol with 4-methoxy-3-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to maximize the yield and minimize the formation of by-products .
化学反应分析
Types of Reactions
2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The sulfonate group can be reduced to a sulfide or thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include sulfides or thiols.
科学研究应用
2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate finds applications in several scientific research areas:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including dyes, pigments, and polymers.
Material Science: It is utilized in the development of advanced materials such as liquid crystals and conductive polymers.
作用机制
The mechanism of action of 2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity with various substrates .
相似化合物的比较
Similar Compounds
- 2,3-Dimethylphenyl 4-methoxybenzenesulfonate
- 2,3-Dimethylphenyl 4-methylbenzenesulfonate
- 2,3-Dimethylphenyl 3-methoxy-4-methylbenzenesulfonate
Uniqueness
2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its electronic properties and reactivity. This combination of substituents can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable compound in various research applications.
属性
IUPAC Name |
(2,3-dimethylphenyl) 4-methoxy-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-11-6-5-7-16(13(11)3)20-21(17,18)14-8-9-15(19-4)12(2)10-14/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEWTIUBFMLBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OS(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2743100.png)


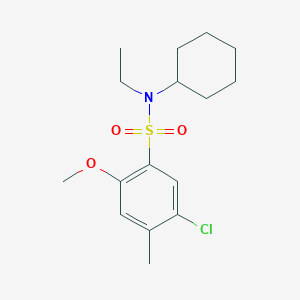
![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2743106.png)
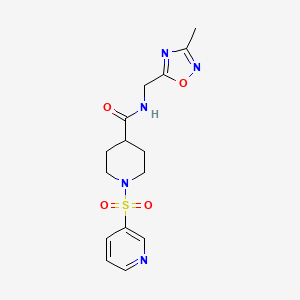
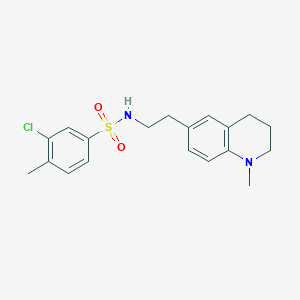

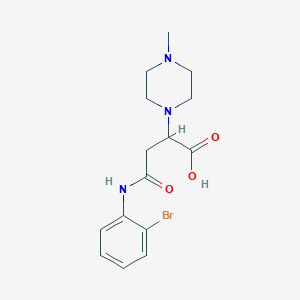
![(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one](/img/structure/B2743116.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(isobutylamino)propan-2-ol hydrochloride](/img/structure/B2743117.png)
![N-[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2743118.png)
